Technical Documentation Center

5,5-Difluoro-3-methylazepane;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,5-Difluoro-3-methylazepane;hydrochloride
  • CAS: 2253640-28-5

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 5,5-Difluoro-3-methylazepane;hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable enzyme inhibition assays for the novel compound 5,5-Difluoro-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable enzyme inhibition assays for the novel compound 5,5-Difluoro-3-methylazepane;hydrochloride. Given the nascent stage of research on this particular molecule, this guide is structured to provide a foundational workflow for its characterization against a putative enzyme target. We present two distinct, detailed protocols—a fluorescence-based assay for initial high-throughput screening and a label-free LC-MS method for confirmatory analysis and mechanistic studies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Introduction: Characterizing a Novel Chemical Entity

The discovery of new chemical entities (NCEs) like 5,5-Difluoro-3-methylazepane;hydrochloride is the starting point for innovative therapeutic development. The fluorinated azepane scaffold is of significant interest in medicinal chemistry, as the inclusion of fluorine can modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] However, without a known biological target, the initial challenge is to design a screening strategy to elucidate its mechanism of action.

This application note will use a hypothetical scenario where a serine protease is selected as a putative target for initial screening. Serine proteases are a well-studied class of enzymes implicated in numerous diseases, making them a relevant starting point for inhibitor discovery.[5] The principles and protocols detailed herein are broadly applicable to other enzyme classes, such as kinases, phosphatases, and metabolic enzymes.[6][7][8]

Our approach is twofold: first, a rapid, sensitive fluorescence-based assay suitable for determining the half-maximal inhibitory concentration (IC50); and second, a direct, label-free method to confirm inhibition and investigate the mechanism of action without the potential for artifacts from fluorescent labels.[9][10]

Foundational Concepts in Enzyme Inhibition

Before proceeding to specific protocols, it is crucial to understand the fundamentals of enzyme kinetics and inhibition. Enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration ([S]).[11][12][13]

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[12]

  • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate.[12][14]

Enzyme inhibitors can be classified based on their mode of interaction with the enzyme and substrate. Understanding the type of inhibition is critical for drug development.[14]

  • Competitive Inhibition: The inhibitor binds to the active site, preventing substrate binding. This increases the apparent Km but does not change Vmax.[14]

  • Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site, which reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.[14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, lowering both Vmax and Km.[14]

The potency of an inhibitor is typically quantified by its IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15][16]

Assay Development Workflow

A systematic approach is essential for developing a reliable enzyme inhibition assay. The following workflow illustrates the key stages from initial setup to detailed characterization.

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation & Optimization cluster_screening Phase 2: Primary Screening cluster_confirmation Phase 3: Confirmation & MOA reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) enzyme_titration Enzyme Titration reagent_prep->enzyme_titration substrate_km Substrate Km Determination enzyme_titration->substrate_km assay_conditions Assay Condition Optimization (pH, Buffer, Time) substrate_km->assay_conditions fluorescence_assay Fluorescence-Based Assay (IC50 Determination) assay_conditions->fluorescence_assay Proceed to Screening dose_response Dose-Response Curve Generation fluorescence_assay->dose_response label_free_assay Label-Free Assay (LC-MS) dose_response->label_free_assay Confirm Hits inhibition_type Mechanism of Action Studies label_free_assay->inhibition_type

Figure 1: A generalized workflow for enzyme inhibitor assay development.

Protocol 1: Fluorescence-Based Inhibition Assay

This protocol describes a fluorescence-based assay using a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme. This method is highly sensitive and suitable for high-throughput screening in a microplate format.[17][18][19]

Principle of the Assay

FluorescenceAssay Enzyme Enzyme Product Fluorescent Product Enzyme->Product Cleavage Substrate Non-Fluorescent Substrate Substrate->Product Inhibitor Inhibitor Inhibitor->Enzyme Binding LCMS_Assay reaction Enzymatic Reaction (Enzyme + Substrate + Inhibitor) quench Quench Reaction (e.g., with acid) reaction->quench lc LC Separation (Substrate & Product) quench->lc ms MS Detection (Quantify by m/z) lc->ms

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-Methylazepane Derivatives

Welcome to the technical support center for the stereoselective synthesis of 3-methylazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-methylazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. The azepane ring is a key structural motif in numerous biologically active molecules, but its stereoselective functionalization, particularly at the C3 position, presents significant synthetic challenges.[1][2][3]

Part 1: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Issue 1: Poor Diastereoselectivity in Ring-Closing Metathesis (RCM) Approaches

Question: "My RCM reaction to form a 3-methyl-2,3,4,7-tetrahydro-1H-azepine precursor is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"

Underlying Causes & Solutions:

Poor diastereoselectivity in the RCM step for constructing the azepane ring often stems from insufficient facial discrimination during the intramolecular cyclization. The transition state energies for the formation of the cis- and trans-3-methyl isomers are likely very similar.

Troubleshooting Steps:

  • Catalyst Selection: The choice of Grubbs catalyst is critical. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more reactive and may offer different selectivities compared to first-generation catalysts. It is advisable to screen a panel of catalysts. Catalyst poisoning by unprotected amines can also be an issue, so ensure the nitrogen is protected (e.g., with Boc or Cbz).[4]

  • Solvent and Temperature Effects: The reaction solvent can influence the conformational preferences of the acyclic precursor. A survey of solvents with varying polarities (e.g., toluene, dichloromethane, 1,2-dichloroethane) should be conducted. Lowering the reaction temperature can sometimes enhance selectivity by favoring the lower-energy transition state.

  • Substrate Control with Bulky Protecting Groups: The size of the nitrogen protecting group can significantly impact the steric environment around the reacting centers. A bulky protecting group, such as a tert-butoxycarbonyl (Boc) or a 2,4,6-trimethoxybenzyl (TMB) group, can enforce a specific conformation of the diene precursor, leading to improved diastereoselectivity.

  • Introduction of Conformational Constraints: Modifying the substrate to introduce conformational rigidity can favor one cyclization pathway over the other. This could involve incorporating a cyclic element or a stereocenter elsewhere in the molecule that directs the facial approach of the olefin.

Issue 2: Low Yields in Ring Expansion Reactions

Question: "I am attempting a Beckmann rearrangement of a 2-methylcyclohexanone oxime to synthesize a 3-methylazepan-2-one intermediate, but my yields are consistently low with a complex mixture of byproducts. What is going wrong?"

Underlying Causes & Solutions:

The Beckmann rearrangement is a powerful tool for ring expansion but can be plagued by side reactions, particularly with substituted cyclohexanones.[3] The migration of the carbon anti-periplanar to the leaving group on the oxime nitrogen is highly specific. If the E/Z isomers of the oxime are not separated or if the desired isomer is not the major one, a mixture of lactam regioisomers will be formed.

Troubleshooting Steps:

  • Oxime Isomer Separation: The E and Z isomers of the 2-methylcyclohexanone oxime must be carefully separated, typically by column chromatography or recrystallization. Their stereochemistry should be confirmed by 2D NMR techniques (e.g., NOESY).

  • Choice of Rearrangement Conditions: A variety of acidic reagents can promote the Beckmann rearrangement (e.g., PPA, H₂SO₄, TsCl/pyridine). The optimal conditions are often substrate-dependent. A screen of different acids and reaction temperatures is recommended.

  • Schmidt Reaction as an Alternative: If the Beckmann rearrangement remains problematic, consider the Schmidt reaction of 2-methylcyclohexanone with hydrazoic acid (HN₃). This reaction proceeds through a different mechanism and may offer better regioselectivity for the desired 3-methylazepan-2-one.

Issue 3: Epimerization at the C3 Position

Question: "I have successfully synthesized my desired 3-methylazepane diastereomer, but I am observing epimerization at the C3 position during subsequent functional group manipulations. How can I prevent this?"

Underlying Causes & Solutions:

The proton at the C3 position of an azepane derivative can be acidic, especially if there is an adjacent electron-withdrawing group (e.g., a carbonyl group in a lactam intermediate). Both acidic and basic conditions can lead to enolization or enamine formation, followed by reprotonation, resulting in epimerization.

Troubleshooting Steps:

  • Careful pH Control: Maintain neutral or near-neutral pH conditions during all subsequent reactions and work-up procedures. If acidic or basic reagents are necessary, use the mildest possible conditions and shortest reaction times.

  • Protecting Group Strategy: If the C3 proton is adjacent to a carbonyl, consider protecting the carbonyl as a ketal or dithiane to prevent enolization. For the amine, use a protecting group that is stable to the reaction conditions but can be removed under neutral or very mild conditions.

  • Low-Temperature Reactions: Perform subsequent transformations at low temperatures to minimize the rate of epimerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing chiral 3-methylazepane derivatives?

A1: The primary strategies can be broadly categorized as:

  • Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the desired stereocenter.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. This includes methods like asymmetric hydrogenation of a 3-methyl-2,3,4,5-tetrahydro-1H-azepine or asymmetric conjugate addition to an α,β-unsaturated lactam.

  • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction.[5][6] The auxiliary is then removed in a subsequent step.

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Q2: How can I determine the absolute and relative stereochemistry of my 3-methylazepane product?

A2: A combination of techniques is typically required:

  • NMR Spectroscopy: 1D and 2D NMR experiments (e.g., NOESY, ROESY) can be used to determine the relative stereochemistry by observing through-space correlations between the methyl group and other protons on the azepane ring.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral HPLC or GC: Separation of enantiomers or diastereomers on a chiral stationary phase can be used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Comparison to Known Compounds: If the synthesized compound or a derivative has been previously reported, comparison of its spectroscopic data (e.g., NMR, specific rotation) can help in assigning the stereochemistry.

Q3: What are the key challenges in controlling the stereochemistry at the C3 position specifically?

A3: The main challenges include:

  • Lack of Directing Groups: The C3 position is not adjacent to the nitrogen atom, making it difficult to use the nitrogen to direct stereoselective transformations.

  • Flexibility of the Seven-Membered Ring: The conformational flexibility of the azepane ring can make it challenging to achieve high levels of stereocontrol, as multiple low-energy conformations may exist in the transition state.

  • Potential for Epimerization: As discussed in the troubleshooting section, the C3 position can be prone to epimerization under certain conditions.

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalysts for a Model RCM Reaction
CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Grubbs IToluene8012751.2:1
Grubbs IICH₂Cl₂406921.5:1
Hoveyda-Grubbs IIToluene608883:1

This data is illustrative and will vary depending on the specific substrate.

Experimental Protocol: Diastereoselective Dieckmann Condensation

This protocol is a general guideline for the diastereoselective Dieckmann condensation to form a 3-methylazepane-2,4-dione derivative.[7]

  • Preparation of the Diester Precursor: Synthesize the appropriate N-protected amino diester precursor from a chiral amino acid.

  • Cyclization:

    • To a solution of the diester (1.0 eq) in anhydrous toluene (0.05 M) under an inert atmosphere (argon or nitrogen), add a strong base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-keto ester by column chromatography on silica gel.

Part 4: Visualizations

G cluster_0 General Strategies cluster_1 Key Challenges Chiral Pool Chiral Pool 3-Methylazepane 3-Methylazepane Chiral Pool->3-Methylazepane Pre-installed Stereocenter Asymmetric Catalysis Asymmetric Catalysis Asymmetric Catalysis->3-Methylazepane Stereoinduction Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->3-Methylazepane Temporary Stereocontrol Ring Flexibility Ring Flexibility Epimerization Epimerization Lack of Directing Groups Lack of Directing Groups 3-Methylazepane->Ring Flexibility 3-Methylazepane->Epimerization 3-Methylazepane->Lack of Directing Groups

Caption: Key synthetic strategies and challenges in the stereoselective synthesis of 3-methylazepane.

G Start Start Low Diastereoselectivity Low Diastereoselectivity Start->Low Diastereoselectivity Screen Catalysts Screen RCM Catalysts (e.g., Grubbs I/II, Hoveyda-Grubbs) Low Diastereoselectivity->Screen Catalysts Yes Vary Conditions Vary Solvent and Temperature Low Diastereoselectivity->Vary Conditions Yes Modify Substrate Increase Steric Bulk of N-Protecting Group Low Diastereoselectivity->Modify Substrate Yes Check Purity Ensure Substrate Purity (Amine Protection) Low Diastereoselectivity->Check Purity Yes Analyze Results Analyze Results Screen Catalysts->Analyze Results Vary Conditions->Analyze Results Modify Substrate->Analyze Results Check Purity->Analyze Results Improved? Diastereoselectivity Improved? Analyze Results->Improved? Improved?->Low Diastereoselectivity No, try another strategy End End Improved?->End Yes

Caption: Troubleshooting workflow for low diastereoselectivity in RCM for azepane synthesis.

References

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. National Institutes of Health. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Chiacchio, M. A., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of Fluorinated Azepane Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated azepane compounds. The azepane scaffold is a privileged structure in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated azepane compounds. The azepane scaffold is a privileged structure in modern medicinal chemistry, prized for the conformational flexibility that allows its derivatives to interact with a wide range of biological targets.[1][2] The strategic incorporation of fluorine is a well-established method to enhance critical drug-like properties, including metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4]

However, the very properties that make this combination attractive can also present significant challenges. The unique electronic nature of fluorine can alter a molecule's binding profile in unpredictable ways, while the flexibility of the azepane ring can permit binding to unintended proteins.[5][6] These "off-target" effects are a primary source of unexpected toxicity and can lead to the failure of promising drug candidates.[7][8]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the development of fluorinated azepane compounds. Our goal is to equip you with the knowledge and experimental strategies to anticipate, identify, and mitigate off-target effects, ultimately leading to the design of safer and more effective therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding the challenges and strategies associated with fluorinated azepane compounds.

Q1: Why is fluorine incorporation often described as a "double-edged sword" for target selectivity?

A: This is a critical concept in medicinal chemistry. On one hand, fluorine is an invaluable tool. Its high electronegativity and the strength of the carbon-fluorine (C-F) bond can be used to block sites of metabolism, improve binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of nearby functional groups to optimize cell permeability and target engagement.[9][10] These benefits often lead to more potent and pharmacokinetically robust compounds.[3]

The "other edge of the sword" is that these same properties can introduce new, unintended interactions. Altering the electronic distribution of a molecule can create unforeseen binding opportunities with proteins structurally unrelated to the intended target.[11] For example, a strategically placed fluorine might enhance binding to the desired kinase, but it could also inadvertently create a hydrogen bond with a key residue in an ion channel, leading to cardiotoxicity. Therefore, while fluorination can enhance selectivity, it can also shift it, making comprehensive off-target profiling essential.[4][12]

Q2: What are the most common off-target liabilities for azepane-based compounds?

A: The conformational flexibility of the seven-membered azepane ring is its key strength and a potential liability.[1][5] This flexibility allows it to adopt numerous shapes, increasing the probability that it will fit into various binding pockets. While there is no universal rule, certain protein families are more common off-targets for azepane-containing molecules:

  • Central Nervous System (CNS) Targets: The azepane scaffold is found in many CNS-active agents. Consequently, there is a known propensity for these compounds to interact with monoamine transporters (such as those for dopamine and norepinephrine) and various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[13][14]

  • Kinases: The azepane ring can serve as a scaffold that mimics the hinge-binding motifs of many kinase inhibitors. This can lead to broad, off-target activity across the kinome.

  • hERG Ion Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target for many drugs due to its role in cardiac repolarization. Compounds with basic nitrogen atoms (like in the azepane ring) and sufficient lipophilicity—a property often increased by fluorination—are at higher risk of binding to hERG and causing potentially fatal arrhythmias.

Q3: What is the difference between in silico, in vitro, and cell-based off-target screening, and when should I use each?

A: These three approaches represent a tiered strategy for identifying off-target effects, each with unique strengths. They should be used in combination throughout the drug discovery process.

Screening Method Description Pros Cons Best Used For...
In Silico (Computational) Uses computer algorithms to predict potential off-target interactions based on the compound's 2D or 3D structure, chemical similarity to known binders, and binding pocket comparisons.[7][15]Fast, cost-effective, broad proteome coverage.[16]Predictive, not definitive; can generate false positives/negatives.Early-stage hit-to-lead and lead optimization to prioritize experimental testing and flag potential liabilities before synthesis.
In Vitro (Biochemical) The compound is tested directly against a panel of purified proteins (e.g., kinases, GPCRs, enzymes) in biochemical or binding assays.[17]Provides direct evidence of interaction; highly quantitative (Ki, IC50).Can be expensive; limited by panel size; lacks biological context (e.g., cell permeability).Lead optimization to confirm in silico predictions and systematically profile against known liability targets (e.g., safety panels).[18]
Cell-Based (Cellular) The compound's effect is assessed in living cells to understand its impact in a physiological context. This includes phenotypic screens and target engagement assays like CETSA.[18]High biological relevance; accounts for permeability and efflux; can reveal unexpected functional consequences.Mechanistically complex; identifying the specific off-target can be challenging.Late-stage lead optimization and preclinical development to confirm that in vitro activity translates to a desired cellular effect and to uncover unexpected phenotypes.

Q4: When should I start screening for off-target effects in my project?

A: As early as possible. Early identification of off-target interactions is a cornerstone of modern, efficient drug discovery. It allows researchers to reduce safety-related attrition rates in later, more expensive preclinical and clinical development stages.[7][16] A typical strategy involves:

  • Hit-to-Lead: Use in silico models to flag potential liabilities for initial hits.

  • Lead Optimization: Begin broad in vitro safety screening (e.g., against a CEREP-style panel) as soon as a lead series is established. Use the data to guide Structure-Activity Relationship (SAR) studies to design out liabilities while improving on-target potency.[17][19]

  • Preclinical Candidate Selection: Conduct more extensive cell-based and in vivo toxicity studies to ensure a clean profile before committing to costly IND-enabling studies.[20][21]

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for specific experimental challenges.

Guide 1: Unexpected Toxicity Observed in In Vivo Models
  • Scenario: My lead fluorinated azepane was potent and selective in a panel of 50 kinases in vitro, but it shows significant hepatotoxicity in my 7-day rat toxicology study. How do I identify the cause?

  • Analysis and Workflow: In vivo toxicity can arise from three primary sources: 1) exaggerated on-target pharmacology, 2) a specific off-target interaction, or 3) the formation of a reactive metabolite. Given the clean in vitro kinase profile, an un-tested off-target or a metabolic issue are the most likely culprits. The C-F bond, while strong, can sometimes be metabolized, potentially leading to toxic byproducts like fluoroacetate under specific biological conditions.[22]

The following workflow provides a systematic approach to deconvoluting the root cause.

G cluster_0 Phase 1: Hypothesis Generation & In Silico Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Confirmation & Mitigation A Unexpected In Vivo Toxicity (e.g., Hepatotoxicity) B Step 1: In Silico Off-Target Prediction (Tools: OTSA, SwissTargetPrediction) [1, 3] A->B C Step 2: Reactive Metabolite Prediction (Check for labile C-F bonds or structural alerts) [35] A->C D Step 3: Broad In Vitro Safety Screen (e.g., CEREP Panel: GPCRs, Ion Channels, Transporters) [11] B->D E Step 4: Metabolite Identification Study (Incubate with liver microsomes + LC-MS/MS) C->E F Hit Identified in Safety Screen? D->F G Toxic Metabolite Identified? E->G H Step 5: Confirm Target Engagement (Cellular functional assay for identified off-target) F->H Yes K Problem Deconvoluted F->K No I Step 6: Synthesize Predicted Metabolite (Test directly for cytotoxicity) G->I Yes G->K No J Step 7: Initiate SAR to Mitigate Liability (Design analogs to remove off-target activity or block metabolism) [42] H->J I->J J->K

Workflow for Deconvoluting In Vivo Toxicity.

Step-by-Step Protocol:

  • In Silico Analysis: Begin with computational tools to generate hypotheses. Use platforms that predict off-target binding based on chemical similarity and structural features to create a list of potential protein culprits.[7][16] Simultaneously, analyze the molecule for metabolic soft spots, paying close attention to the fluorinated positions.

  • Broad In Vitro Screening: Do not rely on your targeted kinase panel. Submit the compound to a comprehensive safety panel that includes a wide range of GPCRs, ion channels, and transporters.[17] This is the most direct way to identify a specific, high-affinity off-target interaction that was previously untested.

  • Metabolite Identification: Incubate your compound with human and rat liver microsomes. Analyze the resulting mixture by high-resolution mass spectrometry to see if the parent compound is converted into potentially toxic species.[22]

  • Confirmation and SAR: If a credible off-target is identified from the safety screen, confirm its engagement and functional effect in a relevant cellular assay. If a metabolite is implicated, synthesize it and test its toxicity directly. Use this information to drive a new round of synthesis, creating analogs designed specifically to reduce off-target binding or block the metabolic pathway while preserving on-target activity.[23]

Guide 2: Discrepancy Between Biochemical and Cellular Assay Data
  • Scenario: My fluorinated azepane has an IC50 of 10 nM against the purified target enzyme. However, in a cell-based assay measuring downstream pathway modulation, the EC50 is over 1 µM. What is causing this drop-off?

  • Analysis and Workflow: A significant drop-off in potency between a biochemical and a cellular assay points to a problem with the compound's ability to reach and engage its target in a complex biological environment. The primary culprits are poor physicochemical properties (leading to low permeability), active removal from the cell by efflux transporters, or a dominant off-target effect that masks the on-target phenotype. Fluorination can increase lipophilicity (cLogP), which can sometimes decrease solubility or make the compound a better substrate for efflux pumps.[3][24]

The following logical workflow helps diagnose the issue.

G cluster_0 Step 1: Assess Physicochemical Properties cluster_1 Step 2: Investigate Cellular Accumulation cluster_2 Step 3: Test for Off-Target Phenotype cluster_3 Conclusion & Action Start Biochemical vs. Cellular Potency Discrepancy A Measure cLogP, Solubility, pKa Start->A B Properties in Drug-like Range? A->B C Run Caco-2 Permeability Assay B->C Yes H Optimize Physicochemical Properties (Reduce lipophilicity, improve solubility) B->H No D Efflux Ratio > 2? C->D E Low Permeability? C->E F Synthesize Inactive Analog (e.g., remove key binding group) D->F No I Compound is an Efflux Substrate (Modify structure to avoid transporters) D->I Yes E->F No E->H Yes G Does Inactive Analog show Cellular Activity? F->G J Off-Target Effect is Masking On-Target Phenotype (Initiate target deconvolution - Guide 1) G->J Yes

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.